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Introduction

Intracellular sodium ([Nat*]i) is a critical regulator of cardiomyocyte function, playing a central
role in electrical excitability and excitation-contraction coupling.[1][2] Dysregulation of [Na*]
homeostasis is implicated in various cardiac pathologies, including heart failure and
arrhythmias.[3][4] Sodium-Binding Benzofuran Isophthalate (SBFI) is a ratiometric fluorescent
indicator widely used for the quantitative measurement of [Na*]i in living cells. Its ability to be
excited at two different wavelengths allows for the accurate determination of intracellular
sodium concentrations, independent of dye concentration, cell thickness, or photobleaching.[5]
This document provides detailed protocols for the use of SBFI to measure sodium transients in
isolated adult cardiomyocytes.

Properties of SBFI Fluorescent Indicator

SBFI is a UV-excitable, ratiometric dye that selectively binds to Na* ions. The acetoxymethyl
(AM) ester form, SBFI-AM, is membrane-permeant and readily loads into cells. Once inside,
cellular esterases cleave the AM groups, trapping the active, sodium-sensitive form of the dye
in the cytoplasm.[6] Upon binding to Na*, the excitation spectrum of SBFI shifts, allowing for
the ratiometric measurement of [Na*]i.[5]
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Property Value Reference

o 340 nm (Na*-bound) and 380
Excitation Wavelengths [5]
nm (Na*-free)

Emission Wavelength ~500 nm [5]

] ~20 mM (in the presence of
In Situ Ks for Na* ) i [7]
physiological K*)

. ~18-fold higher for Na* over
Selectivity r [5][8]

] Acetoxymethyl (AM) ester for
Formulation _ [9]
cell loading

Signaling Pathways and Experimental Workflow
Cardiomyocyte Sodium Homeostasis

Intracellular sodium concentration in cardiomyocytes is tightly regulated by a balance between
Na* influx and efflux mechanisms. Key proteins involved include the Na*/K+*-ATPase pump, the
Na*/Ca2+ exchanger (NCX), voltage-gated Na* channels (Navl.5), and the Na*/H* exchanger
(NHE).[1][2][3]
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Caption: Key transporters regulating cardiomyocyte [Na*]i.

Experimental Workflow

The overall process for measuring sodium transients in cardiomyocytes using SBFI involves
several key stages, from cell isolation to data analysis.
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Caption: Experimental workflow for [Na*]i measurement with SBFI.

Detailed Experimental Protocols

Protocol 1: Isolation of Adult Ventricular
Cardiomyocytes

This protocol is adapted from established Langendorff-free methods for isolating
cardiomyocytes from adult rodents.[3]

Materials:

» Perfusion Buffer: Ca2*-free Tyrode's solution containing (in mM): 135 NacCl, 5.4 KCI, 1 MgClz,
0.33 NaH2POa4, 10 HEPES, 10 Glucose; pH 7.4.
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o Digestion Buffer: Perfusion buffer supplemented with 1 mg/mL Collagenase Type Il and 0.1
mg/mL Protease Type XIV.

o Stop Buffer: Perfusion buffer supplemented with 10% Fetal Bovine Serum (FBS) and 1.25
mM CacCl-.

e Anesthetized adult rat or mouse.

Procedure:

e Anesthetize the animal and perform a thoracotomy to expose the heart.
o Swiftly excise the heart and cannulate the aorta.

e Begin retrograde perfusion via the aorta with warm (37°C), oxygenated Perfusion Buffer for 5
minutes to clear the blood.

e Switch to perfusion with warm, oxygenated Digestion Buffer for 15-20 minutes, or until the
heart becomes flaccid.

o Detach the heart, remove the atria, and gently mince the ventricular tissue in a fresh dish
containing Digestion Buffer.

o Gently triturate the tissue with a wide-bore pipette to release individual myocytes.

« Filter the cell suspension through a 100 pm nylon mesh to remove undigested tissue.

» Stop the digestion by adding an excess of Stop Buffer.

» Allow the rod-shaped cardiomyocytes to settle by gravity for 15-20 minutes.

o Carefully remove the supernatant and gently resuspend the cell pellet in fresh Stop Buffer.

o Gradually reintroduce Ca?* to the cells by sequential washing with buffers containing
increasing concentrations of CaClz (e.g., 0.25, 0.5, and 1.0 mM).

o Plate the isolated cardiomyocytes on laminin-coated coverslips for imaging.
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Protocol 2: SBFI-AM Loading

Materials:
e SBFI-AM (1 mM stock in anhydrous DMSO).
e Pluronic F-127 (20% w/v in DMSO).
e Hanks' Balanced Salt Solution (HBSS) with 1.25 mM CaClz and 10 mM HEPES.
Procedure:
e Prepare a fresh loading solution. For a final concentration of 10 pM SBFI-AM, mix:
o 10 pL of 1 mM SBFI-AM stock.
o 5 pL of 20% Pluronic F-127.
o Dilute to a final volume of 1 mL with HBSS.
» Vortex the solution thoroughly.
» Replace the culture medium of the plated cardiomyocytes with the SBFI-AM loading solution.
 Incubate the cells for 90-120 minutes at room temperature, protected from light.[6]
 After incubation, wash the cells three times with fresh HBSS to remove extracellular dye.

o Allow the cells to de-esterify the dye for at least 30 minutes at room temperature before
imaging.

Protocol 3: Fluorescence Imaging of Sodium Transients

Equipment:
 Inverted fluorescence microscope equipped with a xenon or mercury arc lamp.

o Filter wheel or monochromator for rapid switching between 340 nm and 380 nm excitation
wavelengths.
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¢ Emission filter centered around 510 nm.

e High-speed, cooled CCD or EMCCD camera.

¢ Field stimulation electrodes.

Procedure:

Mount the coverslip with SBFI-loaded cardiomyocytes onto the microscope stage.

o Perfuse the cells with physiological saline solution (e.g., Tyrode's solution with 1.8 mM Caz?*)
at 37°C.

e Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm
and collecting the emission at 510 nm.

 To elicit sodium transients, apply electrical field stimulation at a desired frequency (e.g., 1
Hz).

e Record the changes in fluorescence intensity at both excitation wavelengths during
stimulation.

e The ratio of the fluorescence intensity at 340 nm to that at 380 nm (Fs40/F3s0) is calculated
for each time point.

Protocol 4: In Situ Calibration of the SBFI Signal

To convert the fluorescence ratio to an absolute [Na*]i, an in situ calibration is essential. This is
achieved by equilibrating the intracellular and extracellular Na* concentrations using
ionophores.[6]

Materials:

» Calibration Buffers: A series of Ca?*- and Mg?*-free solutions with varying Na*
concentrations (e.g., 0, 5, 10, 20, 40 mM). The total concentration of Na* + K* should be
kept constant at ~140 mM to maintain osmolarity.
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 lonophore Solution: Calibration buffer containing 10 uM gramicidin and 10 uM monensin.
These ionophores will permeabilize the membrane to Na* and K*.[6]

e Na*/K* Pump Inhibitor: Ouabain (100 puM) should be included to prevent active Na*
extrusion.[6]

Procedure:

e Atthe end of an experiment, perfuse the cells with the ionophore solution containing 0 mM
Na*.

e Record the fluorescence ratio (Rmin) once it has stabilized.

o Sequentially perfuse the cells with calibration buffers containing increasing concentrations of
Na* (e.g., 5, 10, 20, 40 mM), each containing the ionophores and ouabain. Record the stable
fluorescence ratio at each concentration.

» Finally, perfuse with a high Na* concentration (e.g., 140 mM) to obtain the maximum
fluorescence ratio (Rmax).

e The intracellular [Na*] can then be calculated using the Grynkiewicz equation:
[Na+]i =Ks* [(R - Rmin) / (Rmax - R)] * (F380min / F380max)

Where R is the experimental ratio, Ks is the apparent dissociation constant of SBFI for Na*,
and (Fssomin / F3somax) is the ratio of fluorescence intensities at 380 nm in low and high Na*
conditions, respectively.

Quantitative Data Summary
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Parameter

Healthy
Cardiomyocytes

Heart Failure Model Reference

Resting [Na*]i

6.6 +0.5mM

9.7+ 0.7 mM [10][11]

Stimulated [Na*]i (0.5-
3 Hz)

~8.0 mM

~11.3 mM [10][11]

Typical SBFI Ratio

A 10% change in
fluorescence can

This relationship is
determined by the in [12]

Change correspond to a ~22 ] o
situ calibration curve.
mM change in [Na*]..
Troubleshooting
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Problem

Possible Cause

Suggested Solution

Low SBFI fluorescence signal

Incomplete dye loading or de-

esterification.

Increase incubation time or
SBFI-AM concentration.
Ensure Pluronic F-127 is used.
Allow for a longer de-

esterification period.

High background fluorescence

Incomplete washout of

extracellular dye.

Wash cells thoroughly (3-4
times) with fresh buffer after

loading.

Cells are contracting or

rounding up during calibration

Presence of Ca2* in calibration

buffers.

Ensure calibration buffers are
completely free of Ca2* and
Mgz*.[6]

Inconsistent fluorescence

ratios

Photobleaching; cellular
compartmentalization of the

dye.

Reduce excitation light
intensity or exposure time.
Confirm cytoplasmic
localization of the dye; a
majority should be

cytoplasmic.[6]

Difficulty achieving Na*

equilibration during calibration

Insufficient ionophore
concentration or inhibition of

Na*/K+ pump.

Use both gramicidin and
monensin. Ensure ouabain is

included to inhibit the Na*/K+
pump.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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